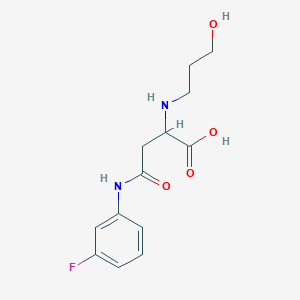

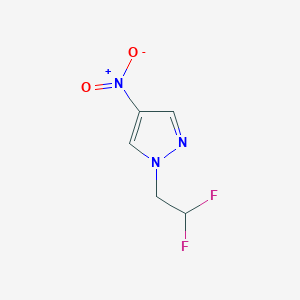

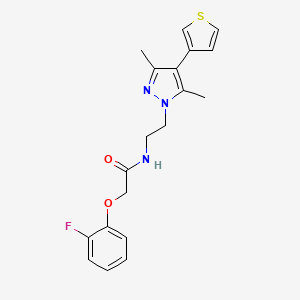

4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a structurally complex molecule that likely contains both amino and carboxylic acid functional groups, as suggested by its name. The presence of a fluorophenyl group indicates potential for interesting electronic and steric properties, which could influence its reactivity and interaction with other molecules. Although the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves techniques that could be applicable to the synthesis of 4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid. The synthesis is confirmed by IR and NMR spectroscopy, as well as X-ray diffraction studies . Similarly, the synthesis of fluorine-containing amino acid derivatives has been described, which involves the use of diethylamino)sulfur trifluoride (DAST) for the introduction of fluorine atoms . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For instance, the molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using single crystal X-ray diffraction, and its vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These techniques could be employed to analyze the molecular structure of 4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, providing insights into its geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For example, the fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates suggests that the amino groups in the compound could participate in reactions with electrophilic or nucleophilic species . Additionally, the synthesis of metal complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid indicates that the carboxylate group in the compound could act as a bidentate ligand, forming coordination complexes with various metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from related studies. The stability of the molecule, charge transfer, and hyper-conjugative interactions can be analyzed using NBO analysis, as demonstrated for a similar compound . The presence of fluorine could affect the molecule's dipole moment and reactivity, as seen in the stereoselective preparation of fluorinated amino acid derivatives . The compound's solubility, melting point, and other physical properties would need to be empirically determined, but insights can be gained from the reported properties of structurally similar compounds.

科学的研究の応用

Crystal Structure Analysis

- Single Crystal Inspection and DFT Study : The compound was synthesized and analyzed using single crystal X-ray diffraction (SC-XRD) and Density Functional Theory (DFT) calculations. This research highlighted the compound's crystal packing, stabilized by strong hydrogen bonding, and its high stability as a crystal compound (Ashfaq et al., 2021).

Neuroprotective Potential

- Inhibition of Kynurenine-3-Hydroxylase : A series of compounds, including variants of 4-oxobutanoic acid, were identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, suggesting potential neuroprotective applications (Drysdale et al., 2000).

Alzheimer's Disease Research

- Fluorescent Probe for β-Amyloids : A novel derivative was synthesized as a fluorescent probe for β-amyloids, showing high binding affinities and potential for Alzheimer’s disease diagnosis (Fa et al., 2015).

Molecular Labeling in Biomedical Research

- Conformationally Restricted 19F NMR Label : A monofluoro-substituted amino acid was developed for solid-state 19F NMR distance measurements in membrane-bound peptides, demonstrating applications in molecular labeling for biomedical research (Tkachenko et al., 2014).

Interaction Studies

- Interaction with 2-(aminophenyl)methanol : The reaction of 4-oxobutanoic acids with 1,3-binucleophilic reagents was studied, demonstrating the potential for interaction studies and mechanistic insights in organic chemistry (Amalʼchieva et al., 2022).

Antibacterial Research

- Synthesis of Novel Antibacterial Agents : Compounds including 4-oxobutanoic acid derivatives were synthesized and exhibited promising antibacterial activities, highlighting their potential in the development of new antibiotics (Egawa et al., 1984).

UV Protection in Human Lenses

- Novel Metabolites in Human Lenses : The compound was identified as a novel metabolite in both normal and cataractous human lenses, suggesting a role in UV protection (Mizdrak et al., 2007).

Chemical Synthesis and Analysis

Complexes with Transition Metal Ions : The compound formed complexes with various metal ions, characterized by physico-chemical methods, indicating potential in material science and coordination chemistry (Ferenc et al., 2017).

Molecular Structure and Analysis : Extensive analysis of related compounds using techniques like FT-IR, X-ray diffraction, and DFT provided insights into the molecular structure and electronic properties, useful in materials science and drug design (Raju et al., 2015).

特性

IUPAC Name |

4-(3-fluoroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O4/c14-9-3-1-4-10(7-9)16-12(18)8-11(13(19)20)15-5-2-6-17/h1,3-4,7,11,15,17H,2,5-6,8H2,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAQPSPJNSSWQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CC(C(=O)O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B3005701.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)

![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)

![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)

![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)